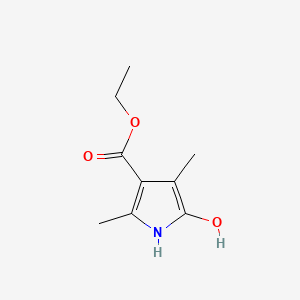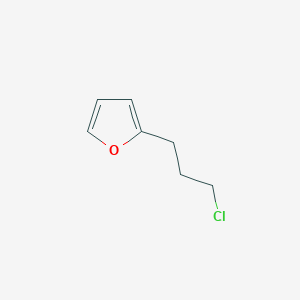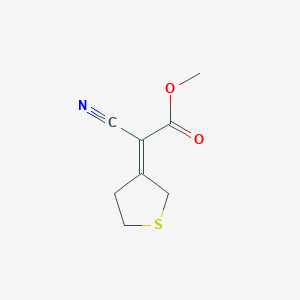
6H-Purine-6-thione, 2-chloro-1,9-dihydro-
Overview
Description
6H-Purine-6-thione, 2-chloro-1,9-dihydro- is a synthetic compound that belongs to the family of purines. It has been extensively studied for its potential applications in scientific research. This compound has a unique structure that makes it an interesting subject of study in the field of biochemistry and medicinal chemistry.
Scientific Research Applications
6H-Purine-6-thione, 2-chloro-1,9-dihydro- has been extensively studied for its potential applications in scientific research. One of the most promising applications is its use as a fluorescent probe for detecting metal ions in biological systems. This compound has a high affinity for metal ions such as copper, zinc, and iron, and can be used to detect the presence of these ions in cells and tissues.
Mechanism of Action
The mechanism of action of 6H-Purine-6-thione, 2-chloro-1,9-dihydro- is not fully understood. However, it is known that this compound can interact with metal ions in biological systems, leading to changes in fluorescence intensity. This interaction is thought to be due to the formation of a complex between the compound and the metal ion, which alters the electronic properties of the compound and results in changes in fluorescence.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6H-Purine-6-thione, 2-chloro-1,9-dihydro- are not well characterized. However, it has been shown to have a low toxicity profile, making it a promising candidate for use in biological systems.
Advantages and Limitations for Lab Experiments
The advantages of using 6H-Purine-6-thione, 2-chloro-1,9-dihydro- in lab experiments include its high affinity for metal ions, low toxicity profile, and relative ease of synthesis. However, there are limitations to its use, including its limited solubility in aqueous solutions and the lack of understanding of its mechanism of action.
Future Directions
There are many future directions for research on 6H-Purine-6-thione, 2-chloro-1,9-dihydro-. One promising area of research is the development of new fluorescent probes based on this compound for the detection of other metal ions in biological systems. Another area of research is the study of the mechanism of action of this compound, which could lead to a better understanding of its potential applications in biological systems.
In conclusion, 6H-Purine-6-thione, 2-chloro-1,9-dihydro- is a synthetic compound that has potential applications in scientific research. Its unique structure and properties make it an interesting subject of study in the field of biochemistry and medicinal chemistry. Further research is needed to fully understand its mechanism of action and potential applications in biological systems.
properties
IUPAC Name |
2-chloro-3,7-dihydropurine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXGTHOISSEFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=S)N=C(N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961189 | |
| Record name | 2-Chloro-9H-purine-6-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6H-Purine-6-thione, 2-chloro-1,9-dihydro- | |
CAS RN |
40769-62-8 | |
| Record name | 6H-Purine-6-thione, 2-chloro-1,9-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040769628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC508455 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-9H-purine-6-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Octahydro-1H-pyrido[1,2-c][1,3]oxazepine](/img/structure/B3351843.png)








![4,6,7-Trifluoro-1H-imidazo[4,5-C]pyridine](/img/structure/B3351884.png)

![2-Tert-butylimidazo[1,2-a]pyridin-3-amine](/img/structure/B3351910.png)

